5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Description
5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a carboxylic acid group at position 3, dimethyl groups at positions 5 and 5, and a (4S)-4-methyltetrahydropyran (oxane) moiety at position 4. This structural complexity confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
5,5-dimethyl-4-[(4S)-4-methyloxan-2-yl]-4H-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-7-4-5-16-8(6-7)9-10(11(14)15)13-17-12(9,2)3/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8?,9?/m0/s1 |
InChI Key |
OHJKCKULBIFAPA-UEJVZZJDSA-N |
Isomeric SMILES |
C[C@H]1CCOC(C1)C2C(=NOC2(C)C)C(=O)O |
Canonical SMILES |
CC1CCOC(C1)C2C(=NOC2(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4,5-dihydro-1,2-oxazole-3-carboxylic acid scaffold is versatile, with substituent variations dictating functional differences. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Physicochemical Properties
Lipophilicity :
- The 5,5-diphenyl analog exhibits high lipophilicity (logP >3), suitable for agrochemical formulations .
- The 5-(4-fluorophenyl) derivative balances lipophilicity and polarity, favoring blood-brain barrier penetration in drug design .
- The target compound’s tetrahydropyran substituent likely reduces logP compared to diphenyl analogs, improving aqueous solubility .
- Stereochemical Influence: The (4S) configuration in the target compound may influence binding affinity in chiral environments (e.g., enzyme active sites), a feature absent in non-chiral analogs like the diphenyl variant .
Biological Activity
5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS Number: 1910205-48-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 241.28 g/mol
- Structure : The compound features an oxazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of 5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Recent research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Oxazole derivatives can inhibit bacterial cell wall synthesis and disrupt membrane integrity.
- Case Study : A study demonstrated that similar oxazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
Anticancer Potential
The potential anticancer activity of this compound is notable due to its structural similarities with other known anticancer agents.
- In Vitro Studies : In vitro tests have shown that derivatives of oxazole can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a derivative with similar functional groups exhibited an IC value of 10 µM against MCF-7 cells .
- Mechanism : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
Emerging evidence suggests that oxazole derivatives may possess anti-inflammatory properties.
- Inflammation Models : In animal models of inflammation, compounds similar to 5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Clinical Relevance : This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
